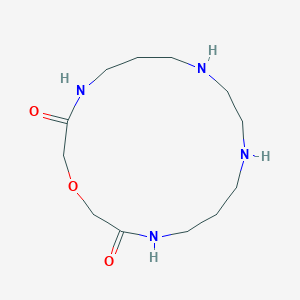![molecular formula C15H25ClN2OS B15166130 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride CAS No. 307002-10-4](/img/structure/B15166130.png)
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine ring, and a sulfanylidenepyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethyl-4-sulfanylidenepyridine with a propylating agent to introduce the propyl group. This intermediate is then reacted with 4-methylmorpholine under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanylidenepyridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanylidenepyridine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidenepyridine moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydropyridine derivatives.
Applications De Recherche Scientifique
4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The sulfanylidenepyridine moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives and morpholine-containing molecules. Examples include:
- 2,6-Dimethylpyridine
- 4-Methylmorpholine
- Sulfanylidenepyridine derivatives
Uniqueness
What sets 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
307002-10-4 |
|---|---|
Formule moléculaire |
C15H25ClN2OS |
Poids moléculaire |
316.9 g/mol |
Nom IUPAC |
2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridine-4-thione;chloride |
InChI |
InChI=1S/C15H25N2OS.ClH/c1-13-11-15(19)12-14(2)16(13)5-4-6-17(3)7-9-18-10-8-17;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BMTBMSDWNJLGEU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=S)C=C(N1CCC[N+]2(CCOCC2)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


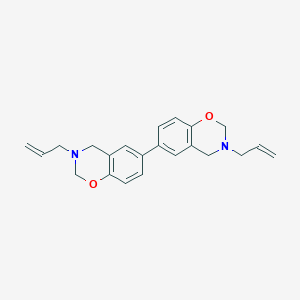
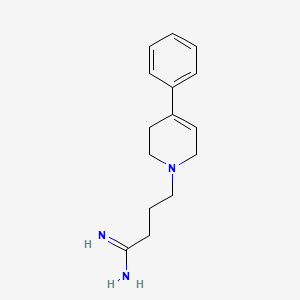
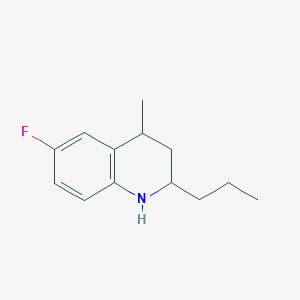
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
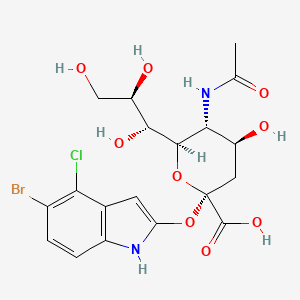
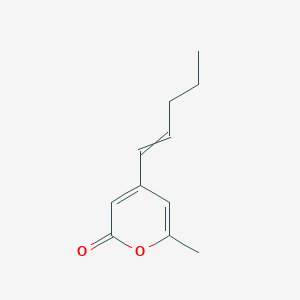
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
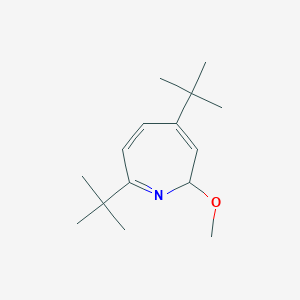

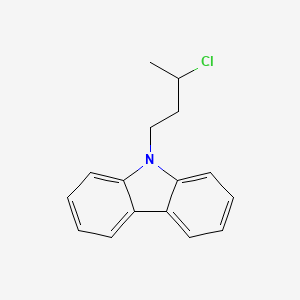
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
![4-[(Chloromethyl)amino]-6-(2,3-dihydro-4H-1,2,3-triazol-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B15166123.png)
